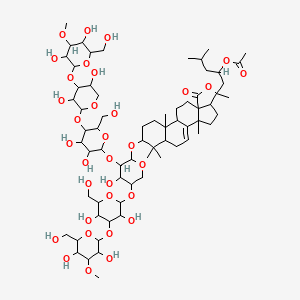

Stichloroside B1

Description

Properties

CAS No. |

78244-74-3 |

|---|---|

Molecular Formula |

C68H110O33 |

Molecular Weight |

1455.6 g/mol |

IUPAC Name |

[1-[16-[5-[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[5-[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxyoxan-2-yl]oxy-2,6,13,17,17-pentamethyl-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-1(20)-en-6-yl]-4-methylpentan-2-yl] acetate |

InChI |

InChI=1S/C68H110O33/c1-27(2)19-29(90-28(3)73)20-67(8)39-14-17-66(7)31-11-12-38-64(4,5)40(15-16-65(38,6)30(31)13-18-68(39,66)63(85)101-67)96-62-56(44(78)37(26-89-62)95-59-50(84)55(43(77)35(23-71)91-59)99-61-49(83)54(87-10)42(76)34(22-70)93-61)100-58-46(80)45(79)52(36(24-72)94-58)98-57-47(81)51(32(74)25-88-57)97-60-48(82)53(86-9)41(75)33(21-69)92-60/h11,27,29-30,32-62,69-72,74-84H,12-26H2,1-10H3 |

InChI Key |

UNPQYALZMSWCEF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(CC1(C2CCC3(C2(CCC4C3=CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)OC)O)O)O)OC9C(C(C(C(O9)CO)OC2C(C(C(CO2)O)OC2C(C(C(C(O2)CO)O)OC)O)O)O)O)C)C(=O)O1)C)C)OC(=O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Stichloroside B1; |

Origin of Product |

United States |

Foundational & Exploratory

Stichloroside B1: A Technical Guide for Researchers

Molecular Formula: C68H110O33

This technical guide provides an in-depth overview of Stichloroside B1, a triterpene glycoside isolated from the sea cucumber Stichopus chloronotus. The information is intended for researchers, scientists, and drug development professionals interested in the biological activities and therapeutic potential of this marine natural product. Due to the limited availability of specific experimental data for this compound, this guide also incorporates detailed information from its close structural analog, Stichloroside C2, to provide a comprehensive understanding of its potential mechanisms of action.

Chemical and Physical Properties

This compound is a complex triterpene glycoside with the molecular formula C68H110O33. It belongs to the holostane class of saponins, which are characterized by a lanostane-type aglycone with a γ-lactone ring. The intricate sugar moiety attached to the aglycone plays a crucial role in its biological activity.

| Property | Value | Source |

| Molecular Formula | C68H110O33 | PubChem |

| Molecular Weight | 1455.6 g/mol | PubChem |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[[(2S,3R,4S,5R,6R)-2-[[(3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy]-6-[[(3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-4,5-dihydroxyoxan-2-yl]oxy]-5-hydroxy-6-[[(1S,2R,4aS,5R,6aS,8S,8aR,11S,11aS,14aR,14bR)-5-acetyl-8-hydroxy-1-(2-hydroxypropan-2-yl)-2,5,8a,11a-tetramethyl-2,4a,5,6,6a,7,8,8a,9,10,11,11a,12,13,14a,14b-hexadecahydropicen-1-yl]oxymethyl]oxane-3,4-diol | PubChem |

| Canonical SMILES | CC(=O)O[C@H]1--INVALID-LINK----INVALID-LINK--(--INVALID-LINK--C)CC[C@]2([C@H]1CC[C@@]3([C@H]2CC=C4[C@]3(CC[C@@H]5[C@@]4(C)C--INVALID-LINK--O[C@H]6--INVALID-LINK--CO[C@H]7--INVALID-LINK--CO[C@H]8--INVALID-LINK--CO)O)O)O[C@H]9--INVALID-LINK--O)O)O)O)O)O[C@H]10--INVALID-LINK--CO)O)O)O[C@H]11--INVALID-LINK--O)O)O)O)O)O">C@HC)C)C)C)C | PubChem |

Biological Activities

This compound was first identified as one of six antifungal oligoglycosides isolated from the sea cucumber Stichopus chloronotus. Triterpene glycosides from sea cucumbers are well-documented for a wide range of biological activities, including cytotoxic, antifungal, antibacterial, antiviral, and immunomodulatory effects.

Antifungal Activity

Cytotoxic and Anticancer Activity

While direct cytotoxic data for this compound is limited, extensive research on closely related compounds from Stichopus chloronotus and other sea cucumbers demonstrates potent anticancer activity. For instance, Stichoposide D, also from S. chloronotus, exhibited strong cytotoxic activity against various cancer cell lines.

Due to its structural similarity, the biological activities of Stichloroside C2 provide valuable insights into the potential of this compound. Stichloroside C2 has been shown to inhibit the proliferation and colony formation of triple-negative breast cancer (TNBC) cells in a dose-dependent manner.

Table 1: Cytotoxic Activities of Triterpene Glycosides from Stichopus chloronotus

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Stichoposide D | NTERA-2 (pluripotent human embryonic carcinoma) | Not Specified | 0.26 ± 0.02 | |

| Stichoposide D | MCF-7 (human breast carcinoma) | Not Specified | 0.35 ± 0.02 | |

| Stichoposide D | SK-LU-1 (human lung adenocarcinoma) | Not Specified | 0.53 ± 0.03 | |

| Stichloroside C2 | MCF-7 (human breast cancer) | CCK-8 | < 5 | |

| Stichloroside C2 | MDA-MB-231 (human triple-negative breast cancer) | CCK-8 | < 5 | |

| Stichloroside C2 | 4T1 (mouse triple-negative breast cancer) | CCK-8 | < 5 |

Mechanism of Action: Insights from Stichloroside C2

Research on Stichloroside C2 has elucidated a potential mechanism of action that may be shared by this compound, involving the induction of apoptosis and inhibition of epithelial-mesenchymal transition (EMT) through the modulation of key signaling pathways.

Induction of Apoptosis and Cell Cycle Arrest

Stichloroside C2 has been observed to induce apoptosis and cause cell cycle arrest in TNBC cells. This is a common mechanism for many anticancer compounds, leading to programmed cell death in malignant cells.

MAPK Signaling Pathway

A key finding from the study of Stichloroside C2 is its ability to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it upregulates the phosphorylation of p38, JNK, and ERK1/2, which are crucial kinases in this pathway that can trigger apoptosis. Concurrently, Stichloroside C2 downregulates the phosphorylation of Akt, a key protein in a survival pathway.

The Potent Biological Activities of Triterpenoid Saponins from Sea Cucumbers: A Technical Guide for Researchers

Abstract: Sea cucumbers, marine invertebrates of the class Holothuroidea, are a rich source of various bioactive compounds, among which triterpenoid saponins are of significant interest to the scientific community. These saponins, which are secondary metabolites, exhibit a wide array of biological activities, including cytotoxic, anti-inflammatory, antifungal, and antiviral properties. This technical guide provides an in-depth overview of the biological activities of triterpenoid saponins derived from sea cucumbers, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals working in the fields of natural product chemistry, pharmacology, and oncology.

Introduction

Triterpenoid saponins from sea cucumbers are glycosides consisting of a triterpenoid aglycone and a carbohydrate chain. Their unique structural features contribute to their diverse biological functions. These compounds are considered part of the sea cucumber's chemical defense mechanism. Extensive research has demonstrated their potential as therapeutic agents, particularly in the context of cancer and inflammatory diseases. This guide aims to consolidate the current knowledge on the biological activities of these saponins, providing a valuable resource for further research and development.

Quantitative Data on Biological Activities

The biological activities of triterpenoid saponins from sea cucumbers have been quantified in numerous studies. The following tables summarize the cytotoxic, antifungal, and general toxicity data for various saponins and extracts.

Table 1: Cytotoxic Activity of Sea Cucumber Saponins and Extracts

| Sea Cucumber Species | Saponin/Extract | Cell Line | IC50 (µg/mL) | Reference(s) |

| Holothuria atra | Ethanolic Extract | HeLa | 9.14 ± 0.8 | |

| HeP2 | 10.39 ± 0.9 | |||

| HCT-116 | 11.43 ± 1 | |||

| PC3 | 17.90 ± 1.5 | |||

| Bohadschia marmorata | Ethanolic Extract | HeLa, HeP2, HCT-116, PC3 | Moderate Activity | |

| Holothuria leucospilota | Ethanolic Extract | HeP2 | 18.12 ± 1.4 | |

| Holothuria edulis | Ethanolic Extract | HeP2 | 24.51 ± 1.9 | |

| PC3 | 27.33 ± 2.2 | |||

| Holothuria atra | Holothurin A5 (1) | HeLa | 1.2 - 2.5 | |

| Saponins (2-4) | HeLa | 1.2 - 2.5 | ||

| Pearsonothuria graeffei | Saponin Fraction | Colon Cell Line | 0.50 |

Table 2: Antifungal Activity of Sea Cucumber Saponins and Extracts

| Sea Cucumber Species | Saponin/Extract | Fungal/Yeast Species | MIC (µg/mL) | MFC (µg/mL) | Reference(s) |

| Stichopus hermanni | Steroidal Saponin | Aspergillus fumigatus | 200 | 400 | |

| Candida albicans | 400 | - | |||

| Glycosidal-steroidal Saponin | Aspergillus fumigatus | 30 | 100 | ||

| Candida albicans | 100 | 400 | |||

| Holothuria scabra, Stichopus sp., Holothuria atra | Crude Extracts | Aspergillus niger, Candida tropicalis | 33.3 - 100 | - | |

| Holothuria atra (body wall) | Saponin Extract | Candida albicans, C. krusei, C. famata, C. glabrata, C. tropicalis | High Activity | - | |

| Bohadschia sp. (tubules) | Saponin Extract | Candida albicans, C. krusei, C. famata, C. glabrata, C. tropicalis | High Activity | - |

Table 3: General Toxicity of Sea Cucumber Saponin Extracts

| Sea Cucumber Species | Extract | Organism | LC50 (µg/mL) | Reference(s) |

| Holothuria atra | Ethanolic Extract | Artemia salina (Brine Shrimp) | 15.52 ± 2.88 | |

| Bohadschia marmorata | Ethanolic Extract | Artemia salina (Brine Shrimp) | 31.7 ± 5.02 | |

| Holothuria edulis | Ethanolic Extract | Artemia salina (Brine Shrimp) | 43.3 ± 2.83 | |

| Pearsonothuria graeffei | Saponin Fraction | Leishmania major | 20 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section outlines the protocols for key experiments used to evaluate the biological activities of sea cucumber saponins.

Extraction and Isolation of Triterpenoid Saponins

A general workflow for the extraction and isolation of triterpenoid saponins from sea cucumbers is presented below. The specific solvents and chromatographic techniques may vary depending on the target compounds and the sea cucumber species.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 80,000 cells per well in 80-100 µL of culture medium.

-

Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of the sea cucumber saponin or extract. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., 0.1% saponin).

-

Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10-15 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Inoculum Preparation: Prepare a standardized suspension of the fungal or yeast strain in a suitable broth medium (e.g., RPMI 1640).

-

Serial Dilution: Perform a two-fold serial dilution of the sea cucumber saponin or extract in a 96-well microplate.

-

Inoculation: Add the fungal inoculum to each well, resulting in a final volume of 100-200 µL. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 24-72 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

MFC Determination (Optional): To determine the Minimum Fungicidal Concentration (MFC), an aliquot from the wells with no visible growth is subcultured onto an agar plate. The MFC is the lowest concentration that results in no growth on the agar plate.

Anti-inflammatory Activity: Measurement of Cytokines (IL-6 and TNF-α) by ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying proteins, such as inflammatory cytokines.

-

Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages) and stimulate them with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence or absence of the sea cucumber saponin.

-

Sample Collection: Collect the cell culture supernatant after a specified incubation period.

-

ELISA Procedure (Sandwich ELISA):

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-IL-6 or anti-TNF-α).

-

Block the plate to prevent non-specific binding.

-

Add the standards and samples (cell culture supernatant) to the wells and incubate.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).

-

Add a substrate that will be converted by the enzyme to produce a colored product.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis: Generate a standard curve from the absorbance values of the standards and use it to determine the concentration of the cytokine in the samples.

Signaling Pathways Modulated by Sea Cucumber Saponins

The biological activities of triterpenoid saponins are often mediated through their interaction with various cellular signaling pathways.

Anticancer Mechanisms

Sea cucumber saponins exert their anticancer effects through the modulation of multiple signaling pathways, leading to apoptosis, cell cycle arrest, and inhibition of metastasis and angiogenesis.

Many saponins, such as Echinoside A, induce apoptosis through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the modulation of pro- and anti-apoptotic proteins and the activation of caspases.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation, cell survival, and proliferation, and its dysregulation is common in cancer. Saponins like Holothurin A and Frondoside A have been shown to inhibit this pathway.

The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt pathways are crucial for cell growth and survival. Frondoside A has been shown to modulate these pathways, contributing to its anticancer effects.

Preliminary In Vitro Efficacy of Stichloroside B1: A Technical Overview for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stichloroside B1 is a triterpenoid saponin isolated from the sea cucumber Thelenota ananas. Triterpenoid saponins from marine invertebrates are a well-documented class of natural products exhibiting a wide range of biological activities, including potent cytotoxic effects against various cancer cell lines. This technical guide provides a summary of the preliminary in vitro studies on stichlorosides, with a specific focus on the methodologies and signaling pathways that are relevant for the evaluation of this compound as a potential anticancer agent. Due to a lack of specific quantitative data for this compound in the reviewed literature, this document utilizes data from its close structural analog, Stichloroside C2, also isolated from Thelenota ananas, to illustrate the potential anticancer effects and associated mechanisms of action.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activities of Stichloroside C2, a closely related compound to this compound. These data provide a benchmark for the potential efficacy of this compound.

Table 1: Cytotoxicity of Stichloroside C2 against Various Cell Lines

| Cell Line | Cell Type | IC50 (µM) after 24h |

| MDA-MB-231 | Human Triple-Negative Breast Cancer | < 5 |

| 4T1 | Murine Triple-Negative Breast Cancer | < 5 |

| MCF-7 | Human Breast Cancer (ER+) | < 5 |

| IOSE-80 | Normal Human Ovarian Surface Epithelial | > 5 |

Table 2: Effect of Stichloroside C2 on Colony Formation of Triple-Negative Breast Cancer Cells

| Cell Line | Concentration (µM) | Inhibition of Colony Formation (%) |

| MDA-MB-231 | 0.25 | 52.44 ± 4.56 |

| 0.5 | 81.43 ± 3.83 | |

| 1.0 | 95.90 ± 3.41 | |

| 4T1 | 0.25 | 46.92 ± 3.32 |

| 0.5 | 87.32 ± 3.74 | |

| 1.0 | 97.64 ± 2.99 |

Experimental Protocols

The following are detailed methodologies for key in vitro experiments relevant to the assessment of this compound's anticancer potential.

Cell Viability Assay (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Plate cells (e.g., MDA-MB-231, 4T1, MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations for a predetermined time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess the effect of the compound on signaling pathways.

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, PARP, p-p38, p-JNK, p-ERK, p-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Visualizations

The anticancer activity of triterpenoid saponins is often mediated through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis. Based on studies of related compounds, this compound is hypothesized to induce apoptosis through the MAPK and PI3K/Akt signaling pathways.

Caption: Experimental workflow for in vitro evaluation of this compound.

Caption: Hypothesized signaling pathways modulated by this compound to induce apoptosis.

Conclusion

The preliminary data on stichlorosides, particularly the detailed findings for Stichloroside C2, strongly suggest that this compound holds significant promise as a cytotoxic agent against cancer cells. The proposed mechanisms of action, involving the induction of apoptosis through the modulation of the MAPK and PI3K/Akt signaling pathways, provide a solid foundation for further investigation. This technical guide offers the necessary framework for researchers and drug development professionals to design and execute comprehensive in vitro studies to fully elucidate the anticancer potential of this compound. Future studies should focus on obtaining specific quantitative data for this compound to confirm its efficacy and further explore its molecular mechanisms of action.

Stichloroside B1: A Technical Guide to Its Natural Source and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stichloroside B1, a complex triterpenoid saponin, has garnered significant interest within the scientific community due to its potent biological activities. This technical guide provides an in-depth exploration of the natural origin and biosynthetic pathway of this compound. The primary natural source of this compound is the sea cucumber, Stichopus chloronotus. This document details the current understanding of the biosynthetic cascade, from the initial cyclization of 2,3-oxidosqualene to the subsequent modifications by tailoring enzymes. Furthermore, this guide outlines the general experimental protocols for the isolation and structural elucidation of this compound, and presents available data in a structured format to facilitate further research and development.

Natural Source of this compound

This compound is a secondary metabolite naturally produced by the sea cucumber Stichopus chloronotus, a species belonging to the family Stichopodidae.[1][2] Sea cucumbers, also known as holothurians, are marine invertebrates that have developed a sophisticated chemical defense system, a key component of which is the production of a diverse array of triterpene glycosides, including this compound.[3] These compounds are believed to play a crucial role in protecting the organism from predators and pathogens. The body wall of the sea cucumber is a primary site for the synthesis and storage of these defensive saponins.[4]

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with the cyclization of a linear precursor, 2,3-oxidosqualene, and is followed by a series of modifications to the resulting triterpenoid scaffold. While the complete biosynthetic pathway has not been fully elucidated, key enzymatic steps have been identified through genomic and biochemical studies of sea cucumbers.

Formation of the Triterpenoid Aglycone

The initial and committing step in the biosynthesis of the this compound aglycone is the cyclization of 2,3-oxidosqualene. Unlike in many other animals that utilize lanosterol synthase (LSS) for sterol biosynthesis, sea cucumbers possess a distinct set of oxidosqualene cyclases (OSCs) dedicated to the production of triterpenoid saponins.[5][3] Research has identified two key divergent OSCs in sea cucumbers:

-

Parkeol Synthase (PS): This enzyme catalyzes the formation of parkeol.

-

Lanostadienol Synthase (LDS): This enzyme is responsible for the synthesis of lanostadienol.

The presence of these specialized OSCs represents a significant evolutionary adaptation, allowing sea cucumbers to produce a vast array of triterpenoid structures. The resulting tetracyclic triterpene backbone then undergoes a series of post-cyclization modifications.

Tailoring of the Aglycone and Glycosylation

Following the initial cyclization, the triterpenoid scaffold is further modified by a series of "tailoring" enzymes, which are responsible for the immense structural diversity of saponins found in sea cucumbers.[4][6] While the specific enzymes involved in the biosynthesis of this compound have yet to be fully characterized, their functions can be inferred from the structure of the final molecule. These enzymes likely include:

-

Cytochrome P450 Monooxygenases (CYP450s): These enzymes are responsible for the oxidation of the triterpenoid backbone, introducing hydroxyl groups and other functionalities at specific positions.

-

Glycosyltransferases (GTs): This class of enzymes is responsible for attaching the sugar moieties to the aglycone. The complex hexasaccharide chain of this compound is assembled by the sequential action of specific GTs.

-

Acyltransferases (ATs): These enzymes catalyze the transfer of acyl groups, such as the acetate group found in this compound, to the sugar chain or the aglycone.

The coordinated action of these tailoring enzymes results in the formation of the mature and biologically active this compound molecule.

Experimental Protocols

The isolation and structural characterization of this compound from Stichopus chloronotus involve a series of extraction, purification, and analytical steps. The following is a generalized workflow based on established methodologies for saponin isolation from sea cucumbers.

Extraction and Preliminary Purification

-

Sample Preparation: The body walls of Stichopus chloronotus are collected, cleaned, and typically freeze-dried to preserve the chemical integrity of the saponins. The dried material is then ground into a fine powder.

-

Solvent Extraction: The powdered sea cucumber tissue is extracted with a polar solvent, most commonly 70-95% ethanol or methanol, at room temperature or under reflux. This process is usually repeated multiple times to ensure exhaustive extraction of the saponins.

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning. A common scheme involves partitioning between water and n-butanol. The saponins, being amphiphilic, will preferentially partition into the n-butanol layer.

-

Desalting: The butanol extract is often passed through a column packed with a non-polar stationary phase (e.g., Amberlite XAD-2 or Diaion HP-20) to remove salts and other highly polar impurities. The saponins are adsorbed onto the resin and subsequently eluted with an organic solvent like methanol.

Chromatographic Purification

The crude saponin mixture is a complex blend of different glycosides. The isolation of pure this compound requires a combination of chromatographic techniques:

-

Silica Gel Chromatography: The crude saponin mixture is often first fractionated on a silica gel column using a gradient of chloroform and methanol.

-

Reversed-Phase Chromatography (RPC): Fractions enriched in this compound are further purified by RPC, typically using a C18 stationary phase and a mobile phase of methanol or acetonitrile in water.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is achieved using preparative or semi-preparative HPLC, often with a reversed-phase column and a methanol/water or acetonitrile/water gradient.

Structure Elucidation

The chemical structure of the isolated this compound is determined using a combination of spectroscopic and spectrometric techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compound. Tandem MS (MS/MS) experiments provide information about the structure of the aglycone and the sequence of the sugar units in the carbohydrate chain.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) are employed to elucidate the complete structure of the aglycone and the carbohydrate chain, including the stereochemistry of the molecule.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data regarding the yield of this compound from Stichopus chloronotus. The concentration of saponins in sea cucumbers can vary depending on factors such as the geographical location, season of collection, and the age of the individual.

| Parameter | Value | Reference |

| Natural Source | Stichopus chloronotus | [1][2] |

| Compound Class | Triterpenoid Saponin | [5] |

| Aglycone Type | Holostane | |

| Carbohydrate Chain | Hexasaccharide | |

| Molecular Formula | C₆₈H₁₁₀O₃₃ | |

| Biological Activities | Antifungal, Cytotoxic | [7] |

Further research is required to establish reliable quantitative data on the abundance of this compound in its natural source.

Conclusion

This compound, a complex triterpenoid saponin from the sea cucumber Stichopus chloronotus, represents a fascinating example of the chemical diversity found in marine organisms. While its natural source is well-established, the complete elucidation of its biosynthetic pathway, particularly the roles of the specific tailoring enzymes, remains an active area of research. The generalized experimental protocols outlined in this guide provide a framework for the isolation and characterization of this compound, which is essential for further investigation into its pharmacological properties. The lack of comprehensive quantitative data highlights the need for further studies to assess the potential of Stichopus chloronotus as a sustainable source for this promising bioactive compound. This technical guide serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, drug discovery, and marine biotechnology.

References

- 1. Triterpene saponins from the sea cucumber Stichopus chloronotus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Evidence for a Saponin Biosynthesis Pathway in the Body Wall of the Commercially Significant Sea Cucumber Holothuria scabra - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of saponin defensive compounds in sea cucumbers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Comprehensive metabolomics of Philippine Stichopus cf. horrens reveals diverse classes of valuable small molecules for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

Stichloroside B1: A Preliminary Investigation into its Mechanism of Action as an Antitumor Agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Stichloroside B1, a triterpenoid saponin isolated from the sea cucumber Thelenota ananas, has emerged as a compound of interest in oncology research due to the recognized antitumor properties of this class of marine natural products. While comprehensive research specifically on this compound is still developing, preliminary data and extensive studies on closely related compounds, such as Stichloroside C2, provide a strong predictive framework for its mechanism of action. This technical guide synthesizes the available information to offer a preliminary investigation into the antitumor mechanisms of this compound, focusing on its likely induction of apoptosis and cell cycle arrest. This document adheres to a technical format, presenting quantitative data in structured tables, detailing experimental protocols, and providing visualizations of key signaling pathways and workflows.

Introduction

Triterpenoid glycosides, commonly known as saponins, derived from sea cucumbers have demonstrated a range of biological activities, including cytotoxic, antifungal, and antitumor effects.[1] These natural products are known to suppress the proliferation of various human tumor cell lines in vitro and can reduce tumor burden and metastasis in vivo.[1] The anticancer mechanisms of these compounds often involve the induction of apoptosis through the activation of caspase cascades, cell cycle arrest, and modulation of key signaling pathways.[1] this compound is a member of this promising class of compounds. While detailed mechanistic studies on this compound are limited, research on the structurally similar Stichloroside C2, also isolated from Thelenota ananas, has shown significant anti-triple-negative breast cancer (TNBC) activity by inhibiting epithelial-mesenchymal transition (EMT) and inducing apoptosis via the MAPK signaling pathway.[2] This guide will therefore leverage the well-documented effects of Stichloroside C2 to infer and describe the probable mechanism of action of this compound.

Predicted Core Mechanisms of Action

Based on the current body of research on related sea cucumber saponins, the primary antitumor mechanisms of this compound are predicted to be the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

This compound is anticipated to induce programmed cell death in cancer cells through the intrinsic apoptosis pathway. This is supported by studies on Stichloroside C2, which demonstrated an upregulation of the pro-apoptotic protein Bax and cleavage of poly(ADP-ribose) polymerase (PARP), a key substrate of executioner caspases.[2] The activation of the MAPK signaling pathway, including the phosphorylation of p38, JNK, and ERK1/2, is also a likely upstream event leading to apoptosis.[2] Concurrently, a downregulation of pro-survival signals, such as the phosphorylation of Akt, is expected.[2]

Cell Cycle Arrest

It is hypothesized that this compound can halt the proliferation of cancer cells by inducing cell cycle arrest. In studies with Stichloroside C2, a dose-dependent arrest was observed at the G2/M phase in MDA-MB-231 cells and at the S phase in 4T1 cells.[2] This was accompanied by the downregulation of key cell cycle regulatory proteins, including cyclin-dependent kinase 1 (CDK1), cyclin B1, CDK2, and cyclin A2.[2]

Quantitative Data

While specific quantitative data for this compound is not widely available, the following tables summarize the kind of data that would be crucial for its evaluation, with some illustrative data points derived from studies on closely related compounds.

Table 1: In Vitro Cytotoxicity of Related Sea Cucumber Saponins

| Compound | Cell Line | Assay | IC50 (µM) | Exposure Time (h) |

| Stichloroside C2 | MCF-7 | CCK-8 | < 5 | 24 |

| Stichloroside C2 | MDA-MB-231 | CCK-8 | < 5 | 24 |

| Stichloroside C2 | 4T1 | CCK-8 | < 5 | 24 |

| Okhotoside B1 | MDA-MB-231 | Not Specified | 11.35 ± 0.20 | Not Specified |

Data for Stichloroside C2 is illustrative of potent anticancer activity.[2] Data for Okhotoside B1 provides another example of a sea cucumber saponin's cytotoxicity.[3]

Table 2: Effect of Stichloroside C2 on Apoptosis and Cell Cycle Protein Expression

| Protein | Cell Line | Treatment Concentration (µM) | Change in Expression/Phosphorylation |

| Bax | MDA-MB-231, 4T1 | 0.25, 0.5, 1 | Upregulated |

| Cleaved PARP | MDA-MB-231, 4T1 | 0.25, 0.5, 1 | Upregulated |

| p-p38 | MDA-MB-231, 4T1 | 0.25, 0.5, 1 | Upregulated |

| p-JNK | MDA-MB-231, 4T1 | 0.25, 0.5, 1 | Upregulated |

| p-ERK1/2 | MDA-MB-231, 4T1 | 0.25, 0.5, 1 | Upregulated |

| p-Akt | MDA-MB-231, 4T1 | 0.25, 0.5, 1 | Downregulated |

| p-CDK1 | MDA-MB-231 | 0.25, 0.5, 1 | Downregulated |

| Cyclin B1 | MDA-MB-231 | 0.25, 0.5, 1 | Downregulated |

| CDK2 | 4T1 | 0.25, 0.5, 1 | Downregulated |

| Cyclin A2 | 4T1 | 0.25, 0.5, 1 | Downregulated |

This data for Stichloroside C2 provides a strong indication of the likely effects of this compound.[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the predicted signaling pathways and a general experimental workflow for investigating the mechanism of action of this compound.

Caption: Predicted Apoptotic Signaling Pathway of this compound.

Caption: General Experimental Workflow for Investigating this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be essential in the investigation of this compound's mechanism of action.

Extraction and Purification of this compound

-

Extraction: The dried and powdered bodies of the sea cucumber Thelenota ananas are extracted with methanol (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure.

-

Partitioning: The crude extract is suspended in water and partitioned successively with n-hexane and n-butanol (n-BuOH). The n-BuOH fraction, which contains the saponins, is collected.

-

Chromatography: The n-BuOH fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol-water. Fractions are monitored by thin-layer chromatography (TLC). Fractions containing this compound are combined and further purified by repeated column chromatography on Sephadex LH-20 and reversed-phase C18 silica gel, and finally by high-performance liquid chromatography (HPLC) to yield pure this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at various concentrations for 24 hours.

-

Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with PBS, and fixed in 70% ice-cold ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A in the dark for 30 minutes at room temperature.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using appropriate software.

Western Blot Analysis

-

Protein Extraction: Cells treated with this compound are lysed in RIPA buffer containing a protease inhibitor cocktail. The protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, PARP, p-p38, p-JNK, p-ERK, p-Akt, CDK1, Cyclin B1, and β-actin as a loading control) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The preliminary investigation, largely inferred from studies on the closely related Stichloroside C2, strongly suggests that this compound possesses significant antitumor potential. Its likely mechanism of action involves the induction of apoptosis through the MAPK signaling pathway and the induction of cell cycle arrest by modulating the expression of key regulatory proteins. However, to fully elucidate its therapeutic potential, further direct experimental validation is crucial. Future research should focus on:

-

Determining the IC50 values of this compound across a broad panel of cancer cell lines.

-

Conducting detailed molecular studies to confirm its effects on apoptotic and cell cycle pathways.

-

Investigating the potential role of autophagy in this compound-induced cell death.

-

Evaluating the in vivo efficacy and toxicity of this compound in animal models of cancer.

A comprehensive understanding of this compound's mechanism of action will be instrumental in its development as a potential novel therapeutic agent for the treatment of cancer.

References

- 1. ijper.org [ijper.org]

- 2. Marine-Derived Stichloroside C2 Inhibits Epithelial–Mesenchymal Transition and Induces Apoptosis through the Mitogen-Activated Protein Kinase Signalling Pathway in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Composition of Triterpene Glycosides of the Far Eastern Sea Cucumber Cucumaria conicospermium Levin et Stepanov; Structure Elucidation of Five Minor Conicospermiumosides A3-1, A3-2, A3-3, A7-1, and A7-2; Cytotoxicity of the Glycosides Against Human Breast Cancer Cell Lines; Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Screening of Stichloroside B1 Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stichloroside B1 is a triterpenoid glycoside, a class of saponins found in sea cucumbers, notably from the species Stichopus chloronotus and Thelenota ananas. Triterpenoid glycosides from marine organisms are a subject of growing interest in pharmacology due to their diverse and potent biological activities. Preliminary evidence suggests that these compounds, including this compound, possess significant therapeutic potential, particularly in the realms of oncology and infectious diseases. This technical guide provides a comprehensive overview of the initial screening methodologies for elucidating the bioactivity of this compound, with a focus on its anticancer and antifungal properties. The protocols and data presented herein are synthesized from established methodologies and findings from closely related compounds, offering a robust framework for researchers initiating studies on this promising marine natural product.

Anticancer Bioactivity of this compound

The primary bioactivity associated with this compound and related triterpenoid glycosides is their cytotoxicity against various cancer cell lines. The initial screening process for anticancer potential typically involves assessing cytotoxicity, induction of apoptosis, and effects on the cell cycle.

Quantitative Data on Cytotoxicity

While specific IC50 values for this compound are not extensively documented in publicly available literature, data from the closely related compound, Stichloroside C2, provides a strong indication of the expected potency.

Table 1: Cytotoxicity of Stichloroside C2 against Various Cell Lines

| Cell Line | Cell Type | IC50 (µM) |

| MCF-7 | Human Breast Adenocarcinoma | < 5 |

| MDA-MB-231 | Human Triple-Negative Breast Cancer | < 5 |

| 4T1 | Mouse Triple-Negative Breast Cancer | < 5 |

| IOSE-80 | Normal Human Ovarian Epithelial | > 5 |

Data synthesized from studies on Stichloroside C2, a closely related analogue of this compound.

Experimental Protocols for Anticancer Activity Screening

The initial assessment of anticancer activity is the determination of the half-maximal inhibitory concentration (IC50) using a colorimetric assay such as the MTT or CCK-8 assay. These assays measure cell metabolic activity as an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or

Methodological & Application

Application Notes and Protocols for Stichloroside B1 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stichloroside B1 is a triterpenoid saponin isolated from the sea cucumber Thelenota ananas. While research has focused more intensely on its structural analog, Stichloroside C2 (STC2), preliminary studies suggest that this compound also possesses potential anti-tumor properties. Triterpenoid saponins from sea cucumbers are a promising class of marine-derived compounds with demonstrated cytotoxic and apoptosis-inducing effects in various cancer cell lines.

These application notes provide a comprehensive set of experimental protocols to investigate the effects of this compound on cancer cells in culture. The methodologies are based on established techniques and protocols successfully applied to the study of the closely related compound, Stichloroside C2, and are intended to serve as a detailed guide for researchers initiating studies on this compound. Given the limited specific data on this compound, it is crucial to note that these protocols may require optimization for specific cell lines and experimental conditions.

Data Presentation

Table 1: Template for Summarizing Quantitative Data for this compound

| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | Percentage of Apoptotic Cells (Annexin V+) at IC50 (48h) |

| e.g., MDA-MB-231 | |||

| e.g., A549 | |||

| e.g., HeLa | |||

| e.g., HepG2 |

Experimental Protocols

Protocol 1: Cell Viability Assay (CCK-8)

This protocol determines the cytotoxic effect of this compound on cancer cells by measuring cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete medium.

-

After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound to the wells. Include a vehicle control (DMSO) and a blank control (medium only).

-

Incubate the plate for 24, 48, and 72 hours.

-

At each time point, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

6-well plates

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

-

Treat the cells with this compound at the predetermined IC50 concentration and a vehicle control for 24 or 48 hours.

-

Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions and incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Protocol 3: Western Blot Analysis

This protocol is used to investigate the effect of this compound on the expression and phosphorylation of key proteins involved in apoptosis and cell signaling pathways.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., against PARP, Caspase-3, Bax, Bcl-2, p-Akt, Akt, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

-

Lyse the cells with ice-cold RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

Visualizations

Signaling Pathway Diagram

Application Notes and Protocols for Cell Cycle Analysis of Stichloroside B1-Treated Cells by Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stichloroside B1 is a marine-derived triterpenoid glycoside with potential as an anti-cancer agent. While direct evidence for its specific effects on the cell cycle is limited in publicly available literature, related compounds such as Stichloroside C2 have been shown to induce cell cycle arrest, suggesting a similar mechanism of action for this compound. This document provides a detailed protocol for the analysis of the cell cycle in mammalian cells treated with this compound using propidium iodide (PI) staining and flow cytometry. Additionally, it presents hypothetical data and a potential signaling pathway to serve as a template for researchers investigating this compound.

Introduction

The cell cycle is a tightly regulated process that governs cell proliferation. Dysregulation of the cell cycle is a hallmark of cancer, making it a critical target for therapeutic intervention. Flow cytometry with PI staining is a robust and widely used method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, allowing for the quantification of DNA content within a cell population. This application note details the necessary protocols to assess the effects of this compound on the cell cycle of cancer cells.

Data Presentation

Disclaimer: The following quantitative data is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not currently available in published literature. Researchers should generate their own data following the provided protocols.

Table 1: Hypothetical Cell Cycle Distribution of Cancer Cells Treated with this compound for 24 Hours

| Treatment Group | Concentration (µM) | % of Cells in G0/G1 Phase (Mean ± SD) | % of Cells in S Phase (Mean ± SD) | % of Cells in G2/M Phase (Mean ± SD) |

| Control (Vehicle) | 0 | 55.2 ± 3.1 | 28.5 ± 2.5 | 16.3 ± 1.8 |

| This compound | 0.5 | 53.8 ± 2.9 | 27.9 ± 2.2 | 18.3 ± 2.0 |

| This compound | 1.0 | 45.1 ± 3.5 | 20.7 ± 1.9 | 34.2 ± 2.8 |

| This compound | 2.0 | 30.7 ± 2.8 | 15.3 ± 1.5 | 54.0 ± 3.3 |

Table 2: Hypothetical Effect of this compound on Key Cell Cycle Regulatory Proteins

| Treatment Group | Concentration (µM) | Relative Cyclin B1 Protein Level (Fold Change) | Relative Phospho-CDK1 (Tyr15) Level (Fold Change) |

| Control (Vehicle) | 0 | 1.0 | 1.0 |

| This compound | 1.0 | 1.8 | 2.5 |

| This compound | 2.0 | 2.9 | 4.1 |

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, HeLa) in 6-well plates at a density of 1 x 10⁶ cells per well.

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ overnight to allow for cell attachment.

-

Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 0.5, 1.0, and 2.0 µM).

-

Exposure: Remove the existing medium from the wells and add the medium containing the different concentrations of this compound or vehicle control.

-

Incubation: Incubate the treated cells for the desired time period (e.g., 24 hours).

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol is adapted from established methods for cell cycle analysis.

Materials:

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) Staining Solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: After treatment, collect the cell culture medium (containing floating/apoptotic cells) and wash the adherent cells with PBS. Detach the adherent cells using Trypsin-EDTA. Combine the detached cells with the collected medium.

-

Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

-

Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again at 300 x g for 5 minutes. Discard the supernatant.

-

Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Storage: Incubate the cells on ice for at least 30 minutes. Cells can be stored at -20°C for several weeks.

-

Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Resuspend the cell pellet in 5 mL of PBS and let it sit for 1 minute. Centrifuge again and discard the supernatant.

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate the cells at room temperature for 30 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Acquire at least 10,000 events per sample. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Mandatory Visualizations

Caption: Experimental workflow for cell cycle analysis.

Application Notes: Analysis of MAPK Pathway Modulation by Stichloroside B1 Using Western Blotting

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of various cellular processes, including proliferation, differentiation, apoptosis, and stress responses. The pathway consists of a cascade of protein kinases, primarily involving the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. Dysregulation of the MAPK pathway is implicated in numerous diseases, particularly cancer, making it a key target for therapeutic intervention.

Stichlorosides are a class of triterpene glycosides isolated from sea cucumbers that have demonstrated potent cytotoxic and anti-cancer activities. Stichloroside B1, a member of this family, is of particular interest for its potential to modulate key signaling pathways involved in cancer progression. These application notes provide a detailed protocol for investigating the effects of this compound on the MAPK signaling pathway through Western blot analysis, a widely used technique for protein detection and quantification.

Principle of the Assay

Western blotting allows for the detection and semi-quantitative analysis of specific proteins within a complex mixture. The technique involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein. In the context of MAPK pathway analysis, this involves using antibodies that recognize both the total and phosphorylated forms of key pathway proteins (e.g., ERK, p-ERK, JNK, p-JNK, p38, p-p38). The phosphorylation status of these proteins is indicative of their activation state. By comparing the levels of phosphorylated proteins in cells treated with this compound to untreated controls, researchers can elucidate the compound's mechanism of action.

Experimental Protocols

1. Cell Culture and this compound Treatment

-

Cell Lines: Select appropriate cancer cell lines for the study (e.g., human breast cancer MDA-MB-231, human colon cancer HT-29).

-

Culture Conditions: Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintain at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment:

-

Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Treat cells with varying concentrations of this compound (e.g., 0, 0.5, 1, 2 µM) for a predetermined time course (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO) in all experiments.

-

2. Protein Extraction

-

After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells by adding 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes.

-

Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C.

-

Collect the supernatant containing the total protein and transfer it to a new tube.

-

Determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.[1]

3. SDS-PAGE and Western Blotting

-

Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95-100°C for 5 minutes.

-

Load equal amounts of protein (20-40 µg) per lane onto a 10% or 12% SDS-polyacrylamide gel.[2]

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours or overnight at 4°C.[1]

-

Confirm the transfer by staining the membrane with Ponceau S.

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[2]

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation.[1][2] Recommended antibody dilutions should be determined empirically but are typically between 1:1000 and 1:2000.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) at a 1:2000 to 1:5000 dilution for 1 hour at room temperature.[1][2]

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using a chemiluminescence imaging system.[2]

4. Densitometric Analysis

-

Capture the Western blot images using an appropriate imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the intensity of the phosphorylated protein bands to their corresponding total protein bands.

-

Further normalize these ratios to the loading control (e.g., β-actin or GAPDH) to account for any loading differences.

-

Calculate the fold change in protein phosphorylation relative to the untreated control.

Data Presentation

The following tables present hypothetical quantitative data derived from the Western blot analysis of MAPK pathway proteins in a cancer cell line treated with this compound for 24 hours. The data is presented as the relative band intensity (normalized to the total protein and loading control) and expressed as a fold change relative to the untreated control.

Table 1: Effect of this compound on ERK Phosphorylation

| Treatment Concentration (µM) | p-ERK/Total ERK Ratio (Fold Change vs. Control) |

| 0 (Control) | 1.00 |

| 0.5 | 0.85 |

| 1.0 | 0.62 |

| 2.0 | 0.41 |

Table 2: Effect of this compound on JNK Phosphorylation

| Treatment Concentration (µM) | p-JNK/Total JNK Ratio (Fold Change vs. Control) |

| 0 (Control) | 1.00 |

| 0.5 | 1.75 |

| 1.0 | 2.89 |

| 2.0 | 4.15 |

Table 3: Effect of this compound on p38 Phosphorylation

| Treatment Concentration (µM) | p-p38/Total p38 Ratio (Fold Change vs. Control) |

| 0 (Control) | 1.00 |

| 0.5 | 1.98 |

| 1.0 | 3.24 |

| 2.0 | 5.02 |

Visualizations

The following diagrams illustrate the MAPK signaling pathway and the experimental workflow for Western blot analysis.

Caption: The MAPK Signaling Cascade.

Caption: Western Blot Experimental Workflow.

Interpretation of Results and Conclusion

The hypothetical data suggests that this compound treatment leads to a dose-dependent decrease in the phosphorylation of ERK, while simultaneously causing a dose-dependent increase in the phosphorylation of JNK and p38.

-

Downregulation of p-ERK: The ERK pathway is often associated with cell proliferation and survival. A decrease in ERK phosphorylation suggests that this compound may inhibit these processes.

-

Upregulation of p-JNK and p-p38: The JNK and p38 pathways are often activated in response to cellular stress and can lead to apoptosis. The observed increase in their phosphorylation indicates that this compound may induce apoptosis through the activation of these stress-activated kinase pathways.

References

In Vivo Studies of Stichloroside B1 in Mouse Xenograft Models: Application Notes and Protocols

Initial searches for in vivo studies specifically focused on Stichloroside B1 in mouse xenograft models did not yield any publicly available research data, quantitative results, or established experimental protocols. The scientific literature accessible through comprehensive searches does not currently contain specific studies on the in vivo anti-tumor efficacy of this compound in this context.

While direct data on this compound is unavailable, research on closely related triterpene glycosides isolated from sea cucumbers, such as Stichloroside C2, provides valuable insights into the potential anti-cancer activities and mechanisms of this class of compounds. This information may serve as a foundational reference for researchers and drug development professionals interested in this compound.

Research on Related Compound: Stichloroside C2

A study on Stichloroside C2, a structurally similar compound, has demonstrated its anti-tumor effects in vitro on triple-negative breast cancer (TNBC) cells.[1] The findings from this research offer a potential framework for investigating this compound.

Signaling Pathways of Stichloroside C2 in Triple-Negative Breast Cancer Cells

Stichloroside C2 has been shown to inhibit proliferation, induce apoptosis, and hinder epithelial-mesenchymal transition (EMT) in TNBC cell lines.[1] The key signaling pathways implicated in the mechanism of action of Stichloroside C2 are the Mitogen-Activated Protein Kinase (MAPK) and Akt pathways.[1]

Below is a diagram illustrating the putative signaling cascade affected by Stichloroside C2, which could be hypothesized as a starting point for investigations into this compound.

Caption: Putative signaling pathways modulated by Stichloroside C2 in cancer cells.

General Protocol for In Vivo Xenograft Studies with Related Triterpene Glycosides

While a specific protocol for this compound is not available, the following is a generalized methodology adapted from in vivo studies of other sea cucumber-derived triterpene glycosides, such as Stichoposide C and Frondoside A. This can be used as a template for designing future experiments with this compound.

Experimental Workflow

Caption: Generalized workflow for a mouse xenograft study of a test compound.

Detailed Methodologies

1. Cell Culture:

-

Cell Lines: Human cancer cell lines (e.g., triple-negative breast cancer lines such as MDA-MB-231) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Animal Models:

-

Species/Strain: Immunodeficient mice (e.g., BALB/c nude or NOD-SCID) are commonly used to prevent rejection of human tumor xenografts.

-

Acclimatization: Animals are acclimatized for at least one week before the start of the experiment with free access to food and water.

3. Tumor Cell Inoculation:

-

Cell Preparation: Cancer cells are harvested, washed, and resuspended in a sterile medium, often mixed with an extracellular matrix substitute like Matrigel.

-

Injection: A specific number of cells (e.g., 1 x 10^6 to 5 x 10^6) are injected subcutaneously into the flank of each mouse.

4. Treatment Protocol:

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Grouping: Mice are randomized into control (vehicle) and treatment groups.

-

Drug Administration: this compound would be dissolved in a suitable vehicle and administered via a clinically relevant route (e.g., intraperitoneal or intravenous injection) at various doses. The treatment schedule could be daily or several times a week.

5. Data Collection and Analysis:

-

Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice a week) with calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.

-

Body Weight: Animal body weight is monitored as an indicator of toxicity.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specific time point. Tumors are then excised, weighed, and processed for further analysis (e.g., histology, Western blotting, or PCR).

Concluding Remarks

The absence of specific in vivo data for this compound in mouse xenograft models highlights a significant research gap. The information provided for the related compound, Stichloroside C2, and the generalized protocols for other triterpene glycosides offer a valuable starting point for researchers aiming to investigate the anti-cancer potential of this compound. Future studies are warranted to elucidate the in vivo efficacy, toxicity profile, and mechanisms of action of this compound in relevant preclinical cancer models.

References

Application Notes and Protocols for Stichloroside B1 Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a Stichloroside B1 stock solution for use in various in vitro assays. This compound is a triterpenoid glycoside with potential biological activities, and the accurate preparation of its stock solution is critical for obtaining reliable and reproducible experimental results.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for calculating the required mass of the compound to achieve a desired stock solution concentration.

| Property | Value | Source |

| Molecular Formula | C₆₈H₁₁₀O₃₃ | --INVALID-LINK-- |

| Molecular Weight | 1455.6 g/mol | --INVALID-LINK-- |

| Appearance | Typically a white or off-white lyophilized powder | General knowledge |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [1] |

Experimental Protocol: Preparation of a 1 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 1 mM stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO). This concentration is based on reported successful preparation for in vitro studies.[1]

Materials:

-

This compound (lyophilized powder)

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes (e.g., 1.5 mL or 2 mL)

-

Calibrated analytical balance

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

-

Equilibration: Allow the vial containing lyophilized this compound and the bottle of DMSO to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

-

Mass Calculation: Calculate the mass of this compound required to prepare the desired volume of a 1 mM stock solution.

-

Formula: Mass (mg) = Desired Volume (mL) × 1 mM × 1455.6 g/mol / 1000

-

Example for 1 mL of 1 mM stock solution:

-

Mass (mg) = 1 mL × 1 mmol/L × 1455.6 g/mol × (1 L / 1000 mL) × (1000 mg / 1 g) = 1.4556 mg

-

-

-

Weighing: Carefully weigh out the calculated mass of this compound powder using an analytical balance in a clean, sterile weighing boat or directly into a sterile microcentrifuge tube.

-

Dissolution:

-

Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound.

-

For example, to prepare a 1 mM solution with 1.4556 mg of this compound, add 1 mL of DMSO.

-

-

Solubilization:

-

Tightly cap the microcentrifuge tube.

-

Vortex the solution for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear. If particulates remain, gentle warming in a 37°C water bath for a few minutes may aid dissolution.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

-

Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage.

-

Workflow for this compound Stock Solution Preparation

Caption: Workflow for preparing this compound stock solution.

Stability and Storage Recommendations

-

Solid Form: When stored as a lyophilized powder at -20°C and protected from light and moisture, this compound should be stable for an extended period. Refer to the supplier's datasheet for specific recommendations.

-

Stock Solution: this compound stock solutions in DMSO should be stored in tightly sealed aliquots at -20°C. For optimal activity, it is recommended to use the stock solution within one month. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. Before use, allow an aliquot to thaw completely at room temperature.

Safety Precautions

-

This compound is a research compound. Its toxicological properties have not been fully investigated.

-

Handle the compound and its solutions with care, using appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.

-

Work in a well-ventilated area or a chemical fume hood when handling the solid compound and concentrated DMSO solutions.

-

Dispose of all waste materials according to institutional and local regulations.

References

Application Note: Structural Elucidation of Stichloroside B1 using Nuclear Magnetic Resonance (NMR) Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stichloroside B1 is a triterpene glycoside isolated from the sea cucumber Stichopus chloronotus. Triterpene glycosides are a diverse group of natural products with a wide range of biological activities, making them promising candidates for drug development. The precise structural characterization of these complex molecules is a prerequisite for understanding their structure-activity relationships and mechanism of action. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structure elucidation of triterpene glycosides like this compound, providing detailed information about the aglycone skeleton, the carbohydrate moiety, and the interglycosidic linkages.

This application note provides a detailed overview and protocol for the structural elucidation of this compound using a suite of 1D and 2D NMR experiments.

Overall Workflow for Structure Elucidation

The structural elucidation of this compound by NMR spectroscopy follows a logical workflow, beginning with the isolation and purification of the compound, followed by a series of NMR experiments to determine its planar structure and relative stereochemistry.

Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.

Experimental Protocols

1. Sample Preparation

A pure sample of this compound (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated pyridine (Pyridine-d5). Pyridine-d5 is a common solvent for triterpene glycosides as it provides good solubility and its residual signals do not significantly overlap with the analyte signals. The solution is then transferred to a 5 mm NMR tube for analysis.

2. NMR Data Acquisition

All NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

1D NMR Spectra:

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Shows the number of carbon atoms and their types (e.g., methyl, methylene, methine, quaternary).

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are used to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Spectra:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings within the same spin system, crucial for tracing the connectivity of the sugar residues and the aglycone backbone.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.

-